molecular formula C5H6BrN3 B1523665 2-Bromo-5-hydrazinylpyridine CAS No. 1268882-60-5

2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665
CAS No.: 1268882-60-5
M. Wt: 188.03 g/mol
InChI Key: NNXMHHZWYHESGQ-UHFFFAOYSA-N
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Description

“2-Bromo-5-hydrazinylpyridine”, also known as “5-Bromo-2-hydrazinopyridine”, is a chemical compound with the empirical formula C5H6BrN3 . It is used in research and development .


Molecular Structure Analysis

The molecular weight of “this compound” is 188.03 . The SMILES string representation is NNc1ccc(Br)cn1 , which describes the structure of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point range of 132-137 °C . The density is predicted to be 1.82±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Novel Derivatives

2-Bromo-5-hydrazinylpyridine is used in the synthesis of various novel derivatives. For instance, it is involved in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a range of pyridine derivatives. These derivatives have potential applications in areas such as liquid crystals and other biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Synthesis of Functionalized Pyridines

The compound plays a crucial role in synthesizing functionalized pyridines. An example is its use in the preparation of 5-functionalised-2-methoxypyridines, which are key reagents in the synthesis of various bicyclic δ-lactams (Sośnicki, 2009).

Applications in Organic Chemistry

In organic chemistry, this compound is used as an intermediate in various synthesis processes. For example, it serves as a reagent in the preparation of brominated and dibrominated bipyridines and bipyrimidines, which are useful for the preparation of metal-complexing molecular rods (Schwab et al., 2002).

Electrocatalytic Applications

The compound is used in electrocatalytic syntheses, such as the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine. This process demonstrates the feasibility of electrosynthesis under mild conditions, with potential implications for green chemistry (Gennaro et al., 2004).

Biological Research

While not directly involving this compound, related bromopyridines have been used in biological research. For instance, 5-Bromo-2′-deoxyuridine (BrdU) is used to measure cell turnover in vivo, highlighting the utility of bromopyridine derivatives in biological studies (Bonhoeffer et al., 2000).

Safety and Hazards

“2-Bromo-5-hydrazinylpyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Hydrazinopyridines are known to have various biological activities. For instance, some indole derivatives, which are structurally similar to hydrazinopyridines, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular signaling pathways. The specific targets and pathways affected can vary widely depending on the exact structure of the compound .

In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of hydrazinopyridines. These factors can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action of hydrazinopyridines can also be influenced by environmental factors. For example, the presence of other chemicals can affect the compound’s stability and efficacy .

Properties

IUPAC Name

(6-bromopyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMHHZWYHESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268882-60-5
Record name 2-bromo-5-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To hydrazine monohydrate (5.51 mL, 114 mmol) was added 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol). The mixture was heated under microwave irradiation in a sealed, thick-walled glass tube for 1 h at 110° C. The thick, white suspension was poured into 60 mL water and stirred vigorously for 5 min. The precipitate was collected by filtration, rinsed with water, and then dried under reduced pressure to provide the title compound (0.35 g) as a white solid. LCMS m/z=188.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 4.13 (s, 2H), 7.09 (dd, J=8.7, 3.2 Hz, 1H), 7.11 (bs, 1H), 7.26 (d, J=8.6 Hz, 1H), 7.87 (d, J=2.9 Hz, 1H).
Quantity
5.51 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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